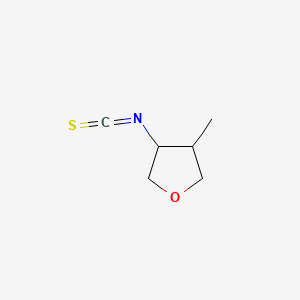
3-Isothiocyanato-4-methyloxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Isothiocyanato-4-methyloxolane is an organic compound that belongs to the class of isothiocyanates. Isothiocyanates are known for their biological activity and are derived from glucosinolate precursors. These compounds are found in various cruciferous vegetables and are recognized for their potential health benefits, including anticancer, anti-inflammatory, and antioxidative properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isothiocyanato-4-methyloxolane can be achieved through several methods. One common approach involves the reaction of primary amines with carbon disulfide (CS2) in the presence of a base to form dithiocarbamate intermediates. These intermediates are then desulfurized using cyanuric acid to yield the desired isothiocyanate . Another method involves the replacement reaction of phenyl isothiocyanate with corresponding amines under mild conditions, using dimethylbenzene as the solvent .
Industrial Production Methods
For industrial production, the method involving the reaction of primary amines with carbon disulfide followed by desulfurization is preferred due to its scalability and cost-effectiveness. This method is suitable for large-scale synthesis and ensures high yields with minimal by-products .
Analyse Chemischer Reaktionen
Types of Reactions
3-Isothiocyanato-4-methyloxolane undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form thioureas and other derivatives.
Cyclization Reactions: It can participate in Michael/cyclization reactions to form complex spirocyclic structures.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Major Products
Thioureas: Formed through substitution reactions with amines.
Spirocyclic Compounds: Formed through cyclization reactions with alkylidene pyrazolones.
Wissenschaftliche Forschungsanwendungen
3-Isothiocyanato-4-methyloxolane has diverse applications in scientific research:
Wirkmechanismus
The biological activity of 3-Isothiocyanato-4-methyloxolane is primarily attributed to its ability to interact with sulfur-centered nucleophiles, such as protein cysteine residues. This interaction leads to the induction of cytoprotective proteins through the Keap1/Nrf2/ARE pathway, inhibition of proinflammatory responses through the NFκB pathway, and induction of cell cycle arrest and apoptosis . These mechanisms contribute to its chemopreventive and therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulforaphane: Another isothiocyanate known for its potent anticancer properties.
Phenyl Ethyl Isothiocyanate: Studied for its anti-inflammatory and antioxidative effects.
Uniqueness
3-Isothiocyanato-4-methyloxolane is unique due to its specific structural features, which allow it to participate in a wide range of chemical reactions, including cyclization and substitution. Its versatility makes it a valuable compound in both research and industrial applications.
Eigenschaften
Molekularformel |
C6H9NOS |
|---|---|
Molekulargewicht |
143.21 g/mol |
IUPAC-Name |
3-isothiocyanato-4-methyloxolane |
InChI |
InChI=1S/C6H9NOS/c1-5-2-8-3-6(5)7-4-9/h5-6H,2-3H2,1H3 |
InChI-Schlüssel |
HRYWVEDSILRZMK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1COCC1N=C=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















